7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by:
- Thieno[3,2-d]pyrimidin-4(3H)-one core: A bicyclic scaffold known for diverse pharmacological activities, including kinase inhibition and receptor modulation .
- Substituents:
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-29-18-9-7-16(8-10-18)19-15-30-21-20(19)24-23(25-22(21)28)27-13-11-26(12-14-27)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPMOUVEGSXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the 4-phenylpiperazin-1-yl group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the piperazine moiety.
Substitution: The compound could undergo various substitution reactions, such as halogenation or nitration, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a methoxyphenyl group and a phenylpiperazine moiety, contributing to its diverse pharmacological properties. The synthesis of this compound typically involves several key steps:
- Formation of the Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors under acidic or basic conditions.
- Introduction of the 4-Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution reactions.
- Attachment of the 4-Phenylpiperazin-1-yl Group : This can be accomplished via coupling reactions such as Buchwald-Hartwig amination.
Research indicates that compounds with similar structures to 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant biological activities, including:
- Antidepressant Effects : The phenylpiperazine moiety is known for its interaction with serotonin receptors, suggesting potential antidepressant properties.
- Anticancer Activity : Structural analogs have shown effectiveness against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Comparative Analysis with Analog Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(4-chlorophenyl)-2-(4-piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | Chlorophenyl instead of methoxyphenyl | Anticancer |
| 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-5(4H)-one | Fluorophenyl group | Antidepressant |
| 5-(4-methoxyphenyl)-2-(1-piperidinyl)thieno[3,2-d]pyrimidin-6(5H)-one | Different ring substitutions | Neuroprotective |
These compounds demonstrate varying degrees of biological activity influenced by their substituents and structural configurations. The unique combination of functional groups in this compound may enhance its efficacy against specific targets compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to explore the pharmacological potential of this compound:
- Serotonin Receptor Interaction Studies : Preliminary findings suggest effective binding to serotonin receptors, which may contribute to its antidepressant effects.
- Anticancer Activity Evaluation : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism and therapeutic applications.
- Metabolic Pathway Interactions : Ongoing research is focused on understanding how this compound interacts with metabolic enzymes, which could influence its pharmacokinetic profile and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural Variations and Implications
7-Position Substitution: The target compound’s 4-methoxyphenyl group contrasts with phenyl (CAS 1226457-63-1) or chlorophenyl (6d) . Positional Isomerism: Compound 18b has a 6-(4-MeOPh) group , whereas the target compound’s 7-position substitution may alter steric interactions with biological targets.
2-Position Substitution: The 4-phenylpiperazine moiety in the target compound is distinct from pyrazole (6b, 6c) or tert-butylamino (4o) . Piperazine derivatives are often utilized for their balanced hydrophilicity and receptor-binding versatility .
Synthetic Efficiency: Yields for analogs range widely (19% for 4o to 98% for 18b ).
Biological Activity
The compound 7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule belonging to the thienopyrimidine class. Its complex structure includes a thieno[3,2-d]pyrimidinone core, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and comparisons with related compounds.
Structure and Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of the thienopyrimidine core : Achieved through cyclization of thiophene and pyrimidine precursors.
- Introduction of the 4-methoxyphenyl group : Involves nucleophilic aromatic substitution.
- Attachment of the 4-phenylpiperazin-1-yl group : Often accomplished through coupling reactions like Buchwald-Hartwig amination.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities. Notably, this compound has shown promise in various pharmacological studies:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its inhibitory effects on various cancer cell lines, including:
- NCI-H1975
- A549
- NCI-H460
In vitro assays demonstrated that compounds containing similar structural features can inhibit EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers. For instance, a related compound exhibited an IC50 value of 13 nM against EGFR kinase, highlighting the potential effectiveness of thienopyrimidine derivatives in cancer treatment .
Neurotransmitter Modulation
The phenylpiperazine moiety suggests potential interactions with serotonin receptors. This interaction could influence neurotransmitter activity, making it a candidate for further investigation in treating neurological disorders such as depression and anxiety.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-(4-chlorophenyl)-2-(4-piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | Chlorophenyl instead of methoxyphenyl | Anticancer |
| 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidin-5(4H)-one | Fluorophenyl group | Antidepressant |
| 5-(4-methoxyphenyl)-2-(1-piperidinyl)thieno[3,2-d]pyrimidin-6(5H)-one | Different ring substitutions | Neuroprotective |
These compounds demonstrate varying degrees of biological activity influenced by their substituents and structural configurations. The unique combination of functional groups in This compound may enhance its efficacy against specific targets compared to its analogs.
The exact mechanism of action remains to be fully elucidated. However, it is hypothesized that This compound interacts with various enzymes and receptors within biological pathways. This modulation could lead to significant therapeutic effects across multiple disease states.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves a multi-step approach:
- Core Formation: Cyclization of precursors (e.g., thiophene and pyrimidine derivatives) under reflux with catalysts like p-toluenesulfonic acid to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
- Substitution Reactions: Introduction of the 4-methoxyphenyl and 4-phenylpiperazinyl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be used for aryl group introduction .
- Optimization: Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–120°C), and inert atmospheres to prevent oxidation. Catalysts like palladium on carbon improve yields in coupling steps .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in substitution reactions .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding patterns in the crystal lattice, critical for understanding binding interactions .
Advanced: How do electronic effects of substituents (e.g., methoxy vs. halogen) influence biological activity?
Answer:
- 4-Methoxyphenyl Group: The electron-donating methoxy group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in similar thienopyrimidines targeting kinases .
- 4-Phenylpiperazinyl Moiety: The piperazine ring improves solubility and acts as a hydrogen-bond acceptor, while the phenyl group modulates lipophilicity. Replacement with electron-withdrawing groups (e.g., CF₃) reduces activity due to steric hindrance .
Example SAR Table:
| Substituent | LogP | IC₅₀ (nM) vs. Kinase X |
|---|---|---|
| 4-Methoxyphenyl | 3.2 | 12 ± 1.5 |
| 4-Trifluoromethylphenyl | 4.1 | 250 ± 20 |
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Use standardized protocols (e.g., ADP-Glo™ Kinase Assay) .
- Metabolic Stability Testing: Differences in cell-based vs. enzyme assays may stem from poor membrane permeability. Assess stability in liver microsomes to rule out false negatives .
- Computational Validation: Molecular docking (e.g., AutoDock Vina) identifies binding pose inconsistencies across studies .
Basic: What computational tools predict physicochemical properties and drug-likeness?
Answer:
- SwissADME: Predicts LogP (2.8), topological polar surface area (85 Ų), and compliance with Lipinski’s Rule of Five .
- Molinspiration: Estimates bioavailability scores (0.55) and GPCR affinity .
- DEREK Nexus: Flags potential toxicity risks (e.g., thiophene-related hepatotoxicity) .
Advanced: How to design in vivo studies to validate in vitro activity while addressing pharmacokinetic limitations?
Answer:
- Dosing Regimen: Use pharmacokinetic modeling (e.g., PK-Sim) to determine optimal doses. For example, a 10 mg/kg oral dose in rodents achieves plasma concentrations above IC₅₀ for 8 hours .
- Metabolite Identification: LC-MS/MS detects major metabolites (e.g., O-demethylation products) that may contribute to off-target effects .
- Tissue Distribution: Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target tissues like liver or tumors .
Advanced: What mechanistic insights explain its dual activity as a kinase inhibitor and antimicrobial agent?
Answer:
- Kinase Inhibition: The thienopyrimidine core mimics ATP’s adenine moiety, competitively binding to the ATP pocket in kinases like EGFR (Kd = 18 nM) .
- Antimicrobial Action: The 4-phenylpiperazinyl group disrupts bacterial membrane integrity via cation-π interactions, as shown in Gram-positive pathogens (MIC = 4 µg/mL) .
Mechanistic Table:
| Target | Mechanism | Key Interaction |
|---|---|---|
| EGFR Kinase | ATP-competitive inhibition | Hydrogen bonding with Cys773 |
| S. aureus Membrane | Disruption via cationic insertion | Electrostatic interaction |
Basic: How to troubleshoot low yields in the final substitution step?
Answer:
- Reagent Purity: Ensure aryl boronic acids (for Suzuki coupling) are >95% pure to avoid side reactions .
- Solvent Optimization: Switch from DMF to THF if intermediates are moisture-sensitive.
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(dppf) for improved coupling efficiency .
Advanced: What in silico methods prioritize derivatives for synthesis based on target selectivity?
Answer:
- Pharmacophore Modeling (MOE): Identifies critical features (e.g., hydrogen-bond acceptors) for kinase vs. protease selectivity .
- Free Energy Perturbation (FEP): Predicts binding energy differences between homologs (e.g., EGFR vs. HER2) to avoid off-target effects .
- QSAR Models: Train models on datasets (n > 500) to correlate substituent electronegativity with IC₅₀ .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target kinases in lysates after compound treatment .
- BRET/FRET Biosensors: Quantify real-time kinase inhibition in live cells (e.g., ERK-BRET reporter) .
- CRISPR Knockout: Confirm loss of activity in target-deficient cell lines (e.g., EGFR-/-) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
